2-Chloroquinolin-6-amine
Overview
Description
2-Chloroquinolin-6-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring system with a chlorine atom at the second position and an amine group at the sixth position.
Mechanism of Action
Target of Action
Quinoline-based compounds, which include 2-chloroquinolin-6-amine, are known to have diverse therapeutic profiles . They are often used in drug discovery due to their versatile applications in medicinal chemistry .
Mode of Action
It is known that quinoline-based compounds interact with their targets in a variety of ways, depending on the specific compound and target .
Biochemical Pathways
It has been found that quinoline-based compounds can affect the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It is predicted that all the compounds in the quinoline series, including this compound, satisfy the adme profile .
Result of Action
One of the compounds in the quinoline series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have shown potential antifungal and anticancer activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Chloroquinolin-6-amine is not well-defined. It is known that quinoline derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinolin-6-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Vilsmeier-Haack reaction can be employed to form the quinoline ring system, followed by chlorination and amination steps .
Vilsmeier-Haack Reaction: This reaction involves the formylation of aniline derivatives using a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to produce 2-chloroquinoline-3-carbaldehyde.
Chlorination: The formylated product is then chlorinated using reagents such as phosphorus pentachloride to introduce the chlorine atom at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloroquinolin-6-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Electrophilic Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Major Products
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of nitroso or nitroquinoline derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Electrophilic Substitution: Formation of nitrated, sulfonated, or halogenated quinoline derivatives.
Scientific Research Applications
2-Chloroquinolin-6-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anticancer, antimalarial, and antimicrobial agents.
Biological Research: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Agrochemicals: It is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
2-Chloroquinolin-6-amine can be compared with other quinoline derivatives:
2-Chloroquinoline: Lacks the amine group at the sixth position, resulting in different reactivity and applications.
6-Aminoquinoline: Lacks the chlorine atom at the second position, affecting its chemical properties and biological activity.
2-Chloro-3-quinolinecarbaldehyde: Contains an aldehyde group at the third position, leading to different synthetic applications.
Uniqueness
The presence of both the chlorine atom at the second position and the amine group at the sixth position makes this compound unique. This combination allows for diverse chemical reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
2-chloroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHREQJNIDQTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572845 | |
Record name | 2-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238756-47-3 | |
Record name | 2-Chloroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70572845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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